1-Ethyl-4-(4-methylbenzoyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
NOCDTESGYPNAIF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through 1D (¹H, ¹³C) and 2D experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, its multiplicity revealing the number of neighboring protons. For 1-Ethyl-4-(4-methylbenzoyl)piperazine, the spectrum can be divided into three distinct regions corresponding to the ethyl, piperazine (B1678402), and 4-methylbenzoyl moieties.
Ethyl Group: This group gives rise to two signals: a triplet corresponding to the methyl (–CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (–CH₂–) protons, which are coupled to the methyl group.
Piperazine Ring: The eight protons of the piperazine ring are chemically non-equivalent due to the different substituents on the nitrogen atoms and the ring's chair conformation. This results in complex, overlapping multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the ethyl-substituted nitrogen appear at a different chemical shift than those adjacent to the benzoyl-substituted nitrogen.
4-Methylbenzoyl Group: This aromatic portion of the molecule produces characteristic signals. The methyl group on the toluene (B28343) ring appears as a sharp singlet. The four aromatic protons on the benzene (B151609) ring typically present as a pair of doublets, characteristic of a 1,4-disubstituted (para) system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl –CH₃ | ~1.1 | Triplet (t) |
| Aromatic –CH₃ | ~2.4 | Singlet (s) |
| Ethyl –CH₂– | ~2.5 | Quartet (q) |
| Piperazine (4H) | ~2.4-2.7 | Multiplet (m) |
| Piperazine (4H) | ~3.5-3.8 | Multiplet (m) |
| Aromatic (2H) | ~7.2 | Doublet (d) |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Due to the symmetry of the 4-methylbenzoyl group, this compound is expected to show 10 unique carbon signals.
Aliphatic Carbons: Signals for the ethyl group (CH₃ and CH₂) and the methyl group on the aromatic ring appear in the upfield region (0-60 ppm). The two non-equivalent pairs of carbons in the piperazine ring also resonate in this region. libretexts.org
Aromatic Carbons: The benzene ring produces four distinct signals in the 120-140 ppm range. Two of these signals represent a single carbon each (the one bonded to the carbonyl and the one bonded to the methyl group), while the other two represent two carbons each due to molecular symmetry. docbrown.info
Carbonyl Carbon: The carbon of the benzoyl C=O group is significantly deshielded and appears as a distinct signal in the downfield region, typically around 170 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl –CH₃ | ~12 |
| Aromatic –CH₃ | ~21 |
| Piperazine (2C) | ~45-50 |
| Ethyl –CH₂– | ~52 |
| Piperazine (2C) | ~53-55 |
| Aromatic (2C) | ~127 |
| Aromatic (2C) | ~129 |
| Aromatic (1C) | ~135 |
| Aromatic (1C) | ~142 |
Two-dimensional NMR experiments are essential for unambiguously connecting the different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between the ethyl CH₂ and CH₃ protons, confirming their connectivity. It would also help delineate the complex coupling network within the piperazine ring protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. epfl.chresearchgate.net It provides definitive confirmation for the assignments made in the ¹H and ¹³C spectra. For example, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the ethyl protons would correlate to the ethyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the molecular fragments. epfl.chyoutube.com Key HMBC correlations would include:
A correlation from the piperazine protons adjacent to the carbonyl group to the carbonyl carbon (C=O), linking the piperazine ring to the benzoyl group.
Correlations from the ethyl group protons to the piperazine ring carbons.
Correlations from the aromatic protons and the aromatic methyl protons to the various carbons within the 4-methylbenzoyl moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key expected absorption bands for this compound include:
Amide C=O Stretch: A strong, sharp absorption band is expected around 1640 cm⁻¹ . This is characteristic of a tertiary amide where the carbonyl is conjugated with an aromatic ring.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and piperazine groups appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-N Stretching: Vibrations corresponding to the C-N bonds of the piperazine ring and its connection to the ethyl group would be found in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹ .
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2800 | Medium-Strong |
| Amide C=O Stretch | ~1640 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₄H₂₀N₂O ), the theoretical exact mass can be calculated. This technique is invaluable for confirming the molecular formula over other possibilities with the same nominal mass.
The fragmentation pattern observed in the mass spectrum gives further structural evidence. Key fragmentation pathways would likely involve:
Alpha-Cleavage: Loss of the ethyl group from the piperazine nitrogen.
Amide Bond Cleavage: The most characteristic fragmentation would be the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This would result in two major fragments: the 4-methylbenzoyl cation and the 1-ethylpiperazine (B41427) radical cation .
X-ray Crystallography for Solid-State Three-Dimensional Molecular Structure and Crystal Packing
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure. Based on studies of similar benzoylpiperazine derivatives, the following features are expected: nih.govresearchgate.net
Piperazine Conformation: The central piperazine ring would adopt a stable chair conformation .
Molecular Geometry: The analysis would yield precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the plane of the piperazine ring and the plane of the aromatic benzoyl group.
Crystal Packing: The arrangement of molecules in the crystal lattice would be determined, revealing any intermolecular interactions such as weak C–H···O hydrogen bonds that might link molecules into chains or sheets. researchgate.net
Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 4 Methylbenzoyl Piperazine
Quantum Chemical Computations for Electronic Structure and Reactivity
Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity patterns with a high degree of accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the optimized geometry and electronic properties of molecules in their ground state. For 1-Ethyl-4-(4-methylbenzoyl)piperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its most stable three-dimensional structure doi.orgmdpi.com.
The calculations for analogous piperazine (B1678402) derivatives consistently show that the piperazine ring adopts a stable chair conformation mdpi.com. It is therefore predicted that the piperazine moiety in this compound would also exhibit this conformation. The ethyl group attached to one nitrogen (N1) and the 4-methylbenzoyl group on the other (N4) would occupy equatorial positions to minimize steric hindrance, leading to the most stable energetic conformation. DFT calculations would precisely determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed structural blueprint of the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons irjweb.com.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive nih.gov.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the 4-methylbenzoyl group (due to the electron-donating methyl group and the aromatic ring) and the nitrogen atoms of the piperazine ring. The LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the benzene (B151609) ring of the benzoyl moiety, which can accept electron density. Computational studies on similar N-aroylpiperazines support this predicted distribution mdpi.comias.ac.in.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Representative N-Aroylpiperazine Note: These values are representative examples based on DFT calculations of similar compounds and are intended for illustrative purposes.
| Parameter | Value (eV) |
| EHOMO | -6.271 |
| ELUMO | -1.702 |
| Energy Gap (ΔE) | 4.569 |
Data derived from computational studies on analogous piperazine derivatives ias.ac.in.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values doi.org.
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green/Yellow: Represents areas with neutral or near-zero potential.
For this compound, the MEP surface would predictably show the most negative potential (red) localized around the carbonyl oxygen atom of the benzoyl group, highlighting it as a primary site for interaction with electrophiles or for hydrogen bond donation. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the piperazine ring, while the aromatic ring would exhibit a mix of neutral and slightly negative potential doi.orgresearchgate.net. This map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns mdpi.com.
Derived from the energies of the frontier molecular orbitals, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated using the principles of conceptual DFT researchgate.net.
Key global descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge (ω = μ² / 2η).
These descriptors, calculated for related piperazine derivatives, help in quantifying the molecule's reactivity profile doi.orgias.ac.in.
Table 2: Illustrative Global Reactivity Descriptors for a Representative N-Aroylpiperazine Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are for representative purposes.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.271 |
| Electron Affinity (A) | -ELUMO | 1.702 |
| Electronegativity (χ) | (I+A)/2 | 3.987 |
| Chemical Potential (μ) | -(I+A)/2 | -3.987 |
| Chemical Hardness (η) | (I-A)/2 | 2.285 |
| Chemical Softness (S) | 1/η | 0.438 |
| Electrophilicity Index (ω) | μ²/2η | 3.473 |
Data derived from computational studies on analogous piperazine derivatives doi.orgias.ac.in.
Molecular Modeling and Simulation Studies
While quantum mechanics is ideal for studying static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for the system researchgate.net.
These simulations would reveal the dynamic conformational behavior of the molecule in a solution environment. Key insights would include:
Piperazine Ring Dynamics: While the chair conformation is the most stable, MD simulations can explore the energy barriers and timescales for conformational changes, such as ring inversion or transitions to boat/twist-boat conformations.
Torsional Flexibility: The simulation would track the rotation around the single bonds, particularly the C-N bond connecting the benzoyl group to the piperazine ring and the N-C bond of the ethyl group. This reveals the preferred orientations (rotamers) of these substituents and their flexibility.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how solvent shells form around different parts of the molecule and how hydrogen bonding or other non-covalent interactions influence its conformation and stability.
Studies on similar phenyl-piperazine scaffolds have used MD simulations to understand complex kinetics and conformational changes, which are crucial for applications like drug design beilstein-journals.org.
Development and Validation of Force Fields for Piperazine Systems
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, but their accuracy is fundamentally dependent on the quality of the underlying empirical force field. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. For piperazine-containing molecules like this compound, the development of an accurate force field is crucial for correctly modeling its conformational landscape.
The process involves several key steps:
Parameterization: This is the process of deriving the force field parameters (e.g., bond lengths, angles, dihedral angles, partial atomic charges, and van der Waals parameters). This is typically achieved by fitting the force field's energy predictions to high-level quantum mechanics (QM) calculations for a set of small, representative molecules. For piperazine systems, it is particularly important to accurately model the torsional parameters governing the puckering of the piperazine ring, which predominantly adopts a chair conformation, and the rotation of the ethyl and 4-methylbenzoyl substituents. iucr.orgscribd.com
Validation: Once parameterized, the force field must be validated by comparing the results of MD simulations to experimental data. This can include matching bulk properties like density and heat of vaporization for liquids or reproducing known crystal structures and conformational preferences. rsc.org The goal is to create a model that can reliably predict the behavior of the molecule in different environments.
Several well-established force fields like AMBER, CHARMM, and GROMOS provide a basis for such parameterization. However, for novel molecules, specific parameters often need to be derived to ensure accuracy. The reliability of parameters for piperazine-containing compounds is often assessed by comparing the root mean square deviation (RMSD) between QM-optimized geometries and the minimum-energy structures predicted by the new force field. nih.gov
In Silico Structure-Activity Relationship (SAR) Investigations
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. They aim to identify the relationship between the chemical structure of a compound and its biological activity or physical properties. For this compound, these computational methods can predict its potential biological targets and guide the design of more potent analogues. nih.govnih.gov
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in predicting the binding affinity and interaction patterns of this compound with various biological targets. mdpi.commdpi.com
The process involves:
Defining the three-dimensional structures of the ligand (this compound) and the receptor.
Sampling a large number of possible orientations of the ligand within the receptor's binding site.
Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each orientation.
The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, docking this compound against a panel of enzymes or receptors could identify which ones it is most likely to inhibit or activate.
Table 1: Representative Molecular Docking Results for a Piperazine Derivative Against Hypothetical Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | ASP-184, LYS-72 | Hydrogen Bond, Ionic |
| Protease B | -7.2 | VAL-82, ILE-50 | Hydrophobic |
| GPCR C | -9.1 | TYR-308, SER-193 | Hydrogen Bond, π-π Stacking |
| Topoisomerase II | -6.8 | ASP-479 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating calculated molecular descriptors with observed activity. nih.govjmchemsci.com
For a series of analogues of this compound, a QSAR model would be developed as follows:
Descriptor Calculation: A wide range of theoretical descriptors are calculated for each molecule in the series. These can be classified as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors. researchgate.netopenpharmaceuticalsciencesjournal.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of these descriptors to the biological activity (e.g., IC50). nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. openpharmaceuticalsciencesjournal.com
A successful QSAR model can elucidate which molecular properties are crucial for activity and can be used to predict the potency of newly designed compounds. For piperazine derivatives, descriptors related to molecular shape, electronic properties, and lipophilicity have been shown to be important. openpharmaceuticalsciencesjournal.com
Table 2: Example of a QSAR Equation and Descriptor Contributions for a Series of Piperazine Derivatives
| Descriptor | Description | Coefficient | Importance |
| LogP | Lipophilicity (Octanol-Water Partition) | +0.5 | High |
| TPSA | Topological Polar Surface Area | -0.2 | Medium |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 | High |
| nRotB | Number of Rotatable Bonds | -0.1 | Low |
Equation Example: pIC50 = 2.1 + 0.5LogP - 0.2TPSA - 1.5ELUMO - 0.1nRotB
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics, telecommunications, and optical computing. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large NLO responses due to intramolecular charge transfer (ICT). acs.org
The structure of this compound contains a potential electron-donating piperazine moiety and an electron-withdrawing benzoyl group, suggesting it could possess NLO properties. Theoretical calculations can quantify this potential by determining key NLO-related parameters:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity. researchgate.net
A large value of β indicates a strong NLO response. DFT calculations can predict these values, providing a rapid screening method for promising NLO candidate molecules before undertaking synthesis and experimental characterization. rsc.org
Table 3: Calculated NLO Properties for a Representative Piperazine-Based Molecule
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 3.5 D |
| Average Polarizability | α | 180 |
| First Hyperpolarizability | β | 450 x 10-30 esu |
Intermolecular Interaction Analysis using Hirshfeld Surface and Quantum Theory of Atoms in Molecules (AIM)
Understanding the intermolecular interactions within a crystal is essential for predicting its stability, packing, and physical properties. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) are two powerful computational methods used for this purpose. bohrium.comresearchgate.net
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similar Piperazine Derivative
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 15.8 |
| C···C (π-π) | 5.5 |
| Other | 5.0 |
Quantum Theory of Atoms in Molecules (AIM): Developed by Richard Bader, AIM is a method that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. nih.gov Key to this analysis are critical points in the electron density, particularly bond critical points (BCPs), which exist between any two interacting atoms.
The properties of the electron density at a BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction.
A high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent (shared-shell) interactions.
A low ρ(r) and a positive ∇²ρ(r) are characteristic of non-covalent (closed-shell) interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds.
AIM analysis of this compound would allow for a detailed characterization of all its intramolecular bonds and the specific nature and strength of the intermolecular forces that govern its crystal packing.
Chemical Reactivity and Derivatization Strategies of the 1 Ethyl 4 4 Methylbenzoyl Piperazine Core
Oxidative Transformations of the Piperazine (B1678402) Moiety
The piperazine ring, particularly the tertiary amine at the N-1 position, is susceptible to various oxidative transformations. These reactions can be used to introduce new functional groups or to alter the electronic properties of the molecule.
The most direct oxidative pathway involves the N-1 tertiary amine. Treatment with common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the nitrogen atom into its corresponding N-oxide. This transformation increases the polarity of the molecule and can significantly alter its biological and physicochemical properties.
More advanced strategies focus on the oxidative functionalization of the C-H bonds on the piperazine ring, typically at the positions alpha to the N-1 nitrogen. mdpi.comnsf.gov Photoredox catalysis, often employing iridium-based catalysts, has emerged as a powerful method for this purpose. mdpi.com The proposed mechanism involves a single electron transfer (SET) from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation. Subsequent deprotonation at an adjacent carbon atom forms an α-aminyl radical, which can then be coupled with a variety of partners, such as heteroarenes, to form new C-C bonds. mdpi.com Such methods provide a direct route to novel analogues that would be difficult to access through traditional synthetic approaches. mdpi.comnsf.gov
Stronger oxidation conditions, for instance using potassium permanganate, can lead to the cleavage of the piperazine ring itself, although this is a less controlled and synthetically less useful transformation for derivatization.
Table 1: Potential Oxidative Transformations
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | N-Oxide at the N-1 position |
| C-H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆, Heteroarene | α-Heteroaryl piperazine |
Functionalization and Modification of the Ethyl and 4-Methylbenzoyl Substituents
The N-1 ethyl and N-4 4-methylbenzoyl groups provide further opportunities for derivatization, allowing for fine-tuning of the molecule's properties.
Modification of the N-1 Ethyl Group: The N-1 ethyl group is generally less reactive than other parts of the molecule. However, strategies can be envisioned for its modification. Homologation, replacing the ethyl group with longer or more complex alkyl chains, can be achieved by first de-ethylating the piperazine N-1 position, followed by re-alkylation. mdpi.com This is a common strategy in medicinal chemistry to probe the steric and hydrophobic requirements of a binding pocket. nih.gov N-alkylation is typically accomplished via nucleophilic substitution using alkyl halides or through reductive amination. mdpi.comgoogle.com
Functionalization of the 4-Methylbenzoyl Group: This substituent offers several handles for chemical modification:
Amide Bond Cleavage: The amide linkage can be hydrolyzed under acidic or basic conditions to yield 1-ethylpiperazine (B41427) and 4-methylbenzoic acid. The resulting 1-ethylpiperazine is a key intermediate that can be re-acylated with a wide variety of acyl chlorides or carboxylic acids to generate a library of novel N-4 substituted analogues.
Aromatic Ring Substitution: While the amide group is deactivating, electrophilic aromatic substitution on the tolyl ring is possible, directing incoming electrophiles to the positions ortho to the methyl group.
Methyl Group Transformation: The benzylic methyl group can be functionalized. For instance, it can be oxidized to a carboxylic acid (terephthalic acid derivative) or halogenated to form a reactive benzyl (B1604629) halide, which can then undergo further nucleophilic substitution reactions.
Bioisosteric Replacement: To improve properties such as metabolic stability, the entire phenyl ring can be replaced with a bioisostere. acs.org Benzene (B151609) rings are often susceptible to oxidative metabolism, and replacing them with saturated rings (e.g., cyclohexane) or different heterocyclic systems can mitigate these issues while potentially maintaining or improving biological activity. acs.org
Table 2: Derivatization Strategies for Substituents
| Substituent | Modification Strategy | Example Transformation |
|---|---|---|
| N-1 Ethyl Group | Chain Homologation | De-ethylation followed by reaction with propyl bromide |
| 4-Methylbenzoyl Group | Amide Scission & Re-acylation | Hydrolysis followed by reaction with cyclopropanecarbonyl chloride |
| 4-Methylbenzoyl Group | Methyl Group Oxidation | Oxidation of methyl to a carboxylic acid using KMnO₄ |
Design and Synthesis of Novel Analogues through Targeted Chemical Transformations
The strategic design and synthesis of novel analogues of 1-Ethyl-4-(4-methylbenzoyl)piperazine leverage the chemical reactivity described in the preceding sections. The goal is often to create a diverse chemical library for screening purposes or to optimize a specific biological activity.
A primary strategy involves creating diversity around the piperazine core. As discussed, modern C-H functionalization reactions allow for the direct attachment of aryl or vinyl groups to the carbon skeleton of the piperazine ring, a transformation that was previously challenging. mdpi.com This approach dramatically expands the accessible chemical space for analogues.
Another powerful approach is to use the existing framework as a building block in coupling reactions. For example, if the 4-methylbenzoyl group is modified to include a leaving group like iodine or bromine, it can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. nih.gov This allows for the attachment of a wide array of new fragments, leading to highly complex and novel molecular architectures.
Systematic modification of the substituents is also a cornerstone of analogue design. nih.gov This includes:
Varying the N-1 Alkyl Group: Synthesizing a series of compounds where the ethyl group is replaced by methyl, propyl, isopropyl, or cyclopropyl (B3062369) groups to study the effect of size and lipophilicity on activity. nih.gov
Modifying the N-4 Acyl Group: Creating a library of amides by reacting 1-ethylpiperazine with different substituted benzoyl chlorides, heteroaroyl chlorides, or aliphatic acyl chlorides. This explores the electronic and steric requirements of the N-4 position. nih.gov
Substituting the Aryl Ring: Introducing various substituents (e.g., fluoro, chloro, methoxy, nitro) at different positions on the 4-methylbenzoyl ring to modulate its electronic properties and interaction with biological targets.
Table 3: Examples of Synthetic Transformations for Analogue Design
| Transformation | Starting Material Fragment | Reagent/Reaction Type | Resulting Analogue Feature |
|---|---|---|---|
| C-H Arylation | This compound | Pd or Ir Catalyst, Aryl Halide | Aryl group attached to the piperazine ring |
| Sonogashira Coupling | 1-Ethyl-4-(4-iodo-benzoyl)piperazine | Pd Catalyst, Terminal Alkyne | Alkyne-linked substituent on the benzoyl ring nih.gov |
| Amide Formation | 1-Ethylpiperazine | 3-Chlorobenzoyl chloride | N-4-(3-chlorobenzoyl) substituent |
Mechanistic Studies of this compound Chemical Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are not widely published, the mechanisms for its key transformations can be inferred from studies on analogous piperazine-containing compounds.
Mechanism of Photoredox C-H Functionalization: One of the most mechanistically intricate and modern reactions applicable to the piperazine core is photoredox-catalyzed C-H functionalization. mdpi.com A widely accepted mechanism proceeds as follows:
Photoexcitation: An iridium or ruthenium-based photocatalyst absorbs light, promoting it to an excited state.
Single Electron Transfer (SET): The excited photocatalyst acts as a potent oxidant, accepting an electron from the lone pair of the N-1 piperazine nitrogen. This generates an amine radical cation and the reduced form of the photocatalyst.
Deprotonation: A base present in the reaction mixture abstracts a proton from the carbon atom alpha to the newly formed radical cation, resulting in a neutral α-aminyl radical. This is often the rate-determining step.
Radical Coupling: The α-aminyl radical attacks an coupling partner, such as an electron-deficient heteroarene, in a homolytic aromatic substitution.
Rearomatization and Catalyst Regeneration: The resulting radical intermediate is reduced by the photocatalyst, which regenerates its ground state and completes the catalytic cycle, yielding the C-H functionalized product. mdpi.com
Mechanism of N-Acylation and N-Alkylation: These are fundamental reactions for assembling and modifying the core structure.
N-Acylation: The formation of the N-4 amide bond proceeds via a standard nucleophilic acyl substitution mechanism. The secondary amine of a 1-ethylpiperazine precursor acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the final amide product.
N-Alkylation: The introduction of the N-1 ethyl group typically occurs via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 1-(4-methylbenzoyl)piperazine (B39415) attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide), displacing the halide ion in a single concerted step.
Advanced Analytical Method Development and Validation for 1 Ethyl 4 4 Methylbenzoyl Piperazine
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 1-Ethyl-4-(4-methylbenzoyl)piperazine from complex matrices. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of substituted piperazines like this compound. Due to the compound's benzoyl moiety, it possesses a strong chromophore, making it amenable to UV detection.
Methodology and Findings: Methods for related piperazine (B1678402) derivatives often employ reverse-phase chromatography with a C18 column. semanticscholar.org A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. semanticscholar.orgnih.gov
Advanced detection modalities significantly enhance analytical capabilities. A Diode-Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. semanticscholar.org LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for the determination of the compound at very low concentrations and provides definitive structural confirmation through fragmentation patterns. nih.govscienceasia.orgnih.gov The advantage of LC-MS is its high sensitivity without requiring sample derivatization, which can simplify sample preparation. semanticscholar.org
Table 1: Illustrative HPLC-MS/MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Synergi C18) | Provides good chromatographic separation for piperazine derivatives. semanticscholar.org |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid | Commonly used for LC-MS analysis of piperazines, providing good peak shape and ionization. semanticscholar.orgnih.gov |
| Elution | Gradient | Optimizes separation of analytes in a reasonable timeframe. semanticscholar.orgnih.gov |
| Flow Rate | 0.5 mL/min | A typical flow rate compatible with standard analytical columns and MS interfaces. semanticscholar.orgnih.gov |
| Detector | Tandem Mass Spectrometer (MS/MS) | Offers high sensitivity and selectivity for trace analysis and structural confirmation. nih.govscienceasia.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Piperazine derivatives readily form positive ions in the ESI source. scienceasia.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com While the piperazine structure itself can present challenges due to its polarity, GC-MS is frequently used for the identification and quantification of piperazine derivatives, especially for assessing the purity of starting materials and detecting trace-level impurities. hakon-art.comresearchgate.nettsijournals.com
Methodology and Findings: The analysis of related compounds like 1-ethylpiperazine (B41427) has been successfully achieved using GC with a flame ionization detector (FID) or a mass spectrometer. hakon-art.comtsijournals.com A common approach involves using a mid-polarity capillary column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), which provides good resolution for these types of compounds. hakon-art.comresearchgate.net A programmed temperature gradient is employed to ensure the efficient elution of analytes. hakon-art.comresearchgate.net The mass spectrometer provides characteristic fragmentation patterns that serve as a fingerprint for the compound, allowing for unambiguous identification. researchgate.net
Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | Provides effective separation for piperazine, 1-methylpiperazine, and 1-ethylpiperazine. hakon-art.comresearchgate.net |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. hakon-art.comresearchgate.net |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. hakon-art.comresearchgate.net |
| Oven Program | Initial 150°C (10 min), ramp at 35°C/min to 260°C (2 min) | A temperature program developed for separating related piperazine impurities. hakon-art.comresearchgate.net |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a robust quantitative detector. researchgate.nethakon-art.comtsijournals.com |
| Diluent | Methanol | A suitable solvent for dissolving piperazine derivatives for GC analysis. hakon-art.comresearchgate.net |
Derivatization Strategies for Enhanced Analytical Detection and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For piperazine-containing compounds, this strategy is employed to overcome issues with polarity for GC analysis or the lack of a suitable chromophore for UV detection in HPLC.
For GC Analysis: The two nitrogen atoms in the piperazine ring make it a polar structure, which can lead to poor peak shapes (tailing) in GC analysis. google.com To mitigate this, pre-column derivatization with an agent like acetic anhydride (B1165640) can be used. google.com This reaction acetylates the nitrogen atoms, reducing the compound's polarity and improving its chromatographic behavior. Perfluoroacylation is another derivatization technique used to enhance volatility and detection in GC-MS. scholars.directnih.gov
For HPLC Analysis: While this compound contains a benzoyl chromophore, related piperazine impurities may not. To detect trace amounts of piperazine, which lacks a strong UV chromophore, derivatization with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed. jocpr.comjocpr.comresearchgate.net This reaction forms a stable, UV-active derivative, enabling detection at low levels using standard HPLC-UV instrumentation. jocpr.comjocpr.com
Rigorous Validation of Analytical Methods (e.g., Limit of Detection, Limit of Quantification, Linearity, Precision, Robustness)
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. hakon-art.comjocpr.com For related piperazine derivatives, LOQs have been reported in the range of 0.002% to 0.02% by GC and around 90 ppm by derivatization-HPLC-UV. hakon-art.comjocpr.com LC-MS/MS methods can achieve much lower LOQs, often in the low µg/kg or ng/mL range. scienceasia.orgnih.govresearchgate.net
Linearity: This demonstrates a direct proportional relationship between the analyte concentration and the instrument's response over a specified range. Linearity is typically confirmed by a correlation coefficient (R²) value greater than 0.99. hakon-art.comtsijournals.com
Precision: Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For validated methods, %RSD values are often required to be within 2.0% for repeat injections and below 5% at the LOQ concentration. hakon-art.comtsijournals.com
Accuracy: Measures the closeness of the test results to the true value. It is often determined by spike-recovery experiments, with typical acceptance criteria for recovery ranging from 99.0% to 101.0% for pharmaceutical assays. hakon-art.comtsijournals.com
Robustness: Indicates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage. hakon-art.comjocpr.com
Table 3: Summary of Validation Parameters from Published Methods for Related Piperazine Compounds
| Parameter | Technique | Observed Value / Range | Reference |
|---|---|---|---|
| LOQ | GC | 0.002% - 0.02% (of 1000 µg/mL) | hakon-art.comtsijournals.com |
| LOQ | LC-MS/MS | 1.0 µg/kg | scienceasia.org |
| Linearity (R²) | GC | > 0.999 | tsijournals.com |
| Linearity (R²) | LC-MS/MS | > 0.99 | nih.gov |
| Precision (%RSD) | GC | < 2.0% | hakon-art.comtsijournals.com |
| Accuracy (% Recovery) | GC | 99.0% - 101.0% | tsijournals.com |
| Accuracy (% Recovery) | LC-MS/MS | 82.2% - 88.6% | scienceasia.org |
Application of Hyphenated Techniques for Comprehensive Molecular Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for comprehensive molecular characterization. nih.gov For this compound, these techniques provide not only quantitative data but also rich qualitative information for structural elucidation and impurity identification.
LC-MS/MS and GC-MS/MS: Tandem mass spectrometry (MS/MS) is a powerful hyphenated technique that involves the selection of a precursor ion (such as the molecular ion of the target compound), its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. nih.govchemijournal.com This process provides a highly specific fragmentation pattern that can confirm the compound's identity, even in complex matrices. It is particularly valuable for differentiating between isomers and identifying unknown metabolites or degradation products. semanticscholar.orggoogle.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) provide exact mass measurements. nih.gov This capability allows for the determination of the elemental composition of the analyte and its fragments, which is a powerful tool for confirming the identity of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov
By employing these advanced hyphenated techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring the quality and integrity of analytical results.
Applications of the Piperazine Scaffold in Advanced Materials Science and Engineering
Integration of Piperazine (B1678402) Scaffolds in Polymeric Architectures for Material Science Applications
No studies were identified that specifically document the incorporation of 1-Ethyl-4-(4-methylbenzoyl)piperazine into polymeric chains or networks for the development of new materials.
Role of Piperazine Derivatives in the Design and Construction of Metal-Organic Frameworks (MOFs)
While the broader class of piperazine derivatives has been explored in the context of MOFs, there is no specific research available on the use of this compound as a linker or modulating agent in the synthesis of these porous materials.
Influence of the Piperazine Moiety on Physicochemical and Structural Properties of Engineered Materials
Consequently, without research on its incorporation into materials, there is no available data on how the this compound moiety would influence properties such as mechanical strength, porosity, or hydrophilicity.
Future Research Directions and Emerging Trends in N Acylpiperazine Chemistry
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Piperazine (B1678402) Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of piperazine derivatives. acs.orggithub.comhumanjournals.com These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties by learning from vast datasets of chemical information. github.comnih.gov For piperazine derivatives like 1-Ethyl-4-(4-methylbenzoyl)piperazine, AI and ML can be employed in several key areas:
Predictive Bioactivity and Toxicity Modeling: Machine learning models, such as Random Forest and Support Vector Machines, can be trained on existing bioactivity data for a wide range of N-acylpiperazines to predict the potential biological targets and pharmacological profiles of novel compounds. nih.govplos.orgacademicjournals.org By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that contribute to desired biological effects or toxicity, guiding the design of safer and more potent molecules. nih.govacademicjournals.org For instance, a model could predict the likelihood of a new piperazine derivative inhibiting a specific enzyme or receptor based on its structural features. nih.govplos.org
De Novo Drug Design: Generative AI models can design entirely new piperazine derivatives with desired properties. By learning the underlying rules of chemical space, these models can propose novel structures that are likely to be active against a specific biological target. This approach can significantly expand the chemical diversity of N-acylpiperazines beyond what is achievable through traditional medicinal chemistry approaches.
Optimization of Physicochemical Properties: AI algorithms can predict crucial physicochemical properties such as solubility, permeability, and metabolic stability for virtual compounds. github.com This allows for the in-silico screening of large libraries of potential piperazine derivatives, prioritizing those with favorable drug-like properties for synthesis and experimental testing, thereby saving considerable time and resources.
| Step | Description | AI/ML Tools | Expected Outcome |
| 1. Data Collection and Curation | Gather and standardize bioactivity and physicochemical data for a diverse set of known N-acylpiperazines. | Data mining algorithms | A high-quality dataset for model training. |
| 2. Model Training | Develop and validate predictive models for target bioactivity, off-target effects, and ADMET properties. | Random Forest, Gradient Boosting, Neural Networks. nih.gov | Robust predictive models with high accuracy. nih.gov |
| 3. Virtual Screening | Screen a large virtual library of novel N-acylpiperazine derivatives using the trained models. | Predictive models from Step 2 | A ranked list of candidate molecules with high predicted potency and favorable drug-like properties. |
| 4. De Novo Design | Generate novel N-acylpiperazine structures with optimized properties using generative models. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | A set of novel, synthesizable N-acylpiperazine scaffolds. |
| 5. Synthesis and Experimental Validation | Synthesize the most promising candidates and validate their properties through in vitro and in vivo assays. | N/A | Experimental confirmation of the predicted bioactivity and properties, leading to new lead compounds. |
Exploration of Sustainable and Green Chemistry Methodologies for this compound Synthesis
The synthesis of N-acylpiperazines, including this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient.
A plausible and common method for the synthesis of this compound is the acylation of 1-ethylpiperazine (B41427) with 4-methylbenzoyl chloride.
Plausible Synthesis of this compound:
Reactants: 1-Ethylpiperazine and 4-methylbenzoyl chloride.
Reaction: Nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of 1-ethylpiperazine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct.
Solvent: A polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is commonly used.
Work-up: The reaction mixture is typically washed with an aqueous solution to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
While effective, this traditional approach often involves hazardous reagents and solvents. Green chemistry offers several promising alternatives:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the amidation reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org This technique can enhance the efficiency of the reaction between 1-ethylpiperazine and 4-methylbenzoic acid (as a more environmentally benign alternative to the acyl chloride), potentially with the use of a reusable solid catalyst. mdpi.comnih.govresearchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated synthesis and in-line purification. researchgate.netnih.govmdpi.commdpi.comnih.gov The synthesis of this compound could be adapted to a flow process, allowing for a more controlled and scalable production. nih.govmdpi.com
Use of Greener Solvents and Catalysts: Replacing chlorinated solvents with more benign alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a key aspect of green synthesis. Furthermore, the development of recoverable and reusable catalysts for the amidation reaction can significantly reduce waste.
The following table compares the traditional synthesis with potential green alternatives for the preparation of this compound.
| Feature | Traditional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |
| Reagents | 1-Ethylpiperazine, 4-methylbenzoyl chloride, triethylamine | 1-Ethylpiperazine, 4-methylbenzoic acid, catalyst | 1-Ethylpiperazine, 4-methylbenzoyl chloride (or activated acid) |
| Solvent | Dichloromethane, Tetrahydrofuran | Solvent-free or minimal green solvent | Green solvents (e.g., 2-MeTHF) |
| Reaction Time | Several hours | Minutes rsc.org | Seconds to minutes nih.gov |
| Energy Input | Conventional heating | Microwave irradiation | Precise temperature control |
| Safety | Handling of corrosive and volatile reagents | Reduced handling of hazardous materials | Enhanced safety due to small reaction volumes |
| Scalability | Limited by vessel size | Can be challenging for large scale | Readily scalable by extending operation time |
Application of Advanced In Situ Characterization Techniques for Dynamic Chemical Processes
Understanding the kinetics and mechanism of the formation of N-acylpiperazines is crucial for optimizing reaction conditions and ensuring product quality. Advanced in situ characterization techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction pathways, intermediates, and the formation of byproducts.
For the synthesis of this compound, several in situ techniques could be employed:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the progress of the amidation reaction. youtube.comresearchgate.netnih.govresearchgate.net The disappearance of the characteristic vibrational band of the acyl chloride and the appearance of the amide carbonyl band can be tracked in real-time to determine reaction kinetics. researchgate.netresearchgate.net This data can be used to build kinetic models and optimize parameters such as temperature, catalyst loading, and reactant concentrations. youtube.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture, including reactants, intermediates, products, and byproducts. nih.gov Temperature-dependent NMR studies can also be used to investigate the conformational dynamics of the piperazine ring and the rotational barrier of the newly formed amide bond. nih.gov
Reaction Calorimetry: By measuring the heat flow of the reaction in real-time, reaction calorimetry provides critical information about the reaction's thermodynamics and kinetics. This is particularly important for ensuring the safety of a process, especially during scale-up.
The data obtained from these in situ techniques can be used to create a comprehensive profile of the reaction, as illustrated in the following hypothetical data table for the synthesis of this compound.
| Time (min) | Reactant A (1-ethylpiperazine) Concentration (M) | Reactant B (4-methylbenzoyl chloride) Concentration (M) | Product Concentration (M) | Reaction Temperature (°C) | Heat Flow (W) |
| 0 | 1.00 | 1.00 | 0.00 | 25.0 | 0.0 |
| 10 | 0.75 | 0.75 | 0.25 | 35.2 | 15.3 |
| 20 | 0.52 | 0.52 | 0.48 | 42.1 | 10.1 |
| 30 | 0.33 | 0.33 | 0.67 | 45.5 | 6.7 |
| 60 | 0.08 | 0.08 | 0.92 | 46.0 | 1.2 |
| 120 | <0.01 | <0.01 | >0.99 | 45.8 | 0.1 |
Theoretical Insights into Complex Supramolecular Assemblies Involving Piperazine Moieties
The solid-state properties of N-acylpiperazines, such as their crystal packing, solubility, and melting point, are governed by the intricate network of non-covalent interactions between molecules. Understanding these supramolecular assemblies is crucial for controlling the physical properties of these compounds, which is of particular importance in the pharmaceutical industry for formulation and drug delivery.
The structure of this compound contains several features that can participate in supramolecular interactions:
Hydrogen Bonding: While the tertiary amide in the title compound lacks a hydrogen bond donor, the piperazine ring can be protonated to form piperazinium salts, which can then act as hydrogen bond donors. researchgate.netresearchgate.net These can form strong hydrogen bonds with suitable acceptors, such as carboxylates or other anions. researchgate.netresearchgate.net Furthermore, C-H...O and C-H...π interactions can play a significant role in the crystal packing. nih.gov
π-π Stacking: The presence of the 4-methylbenzoyl group provides an aromatic ring that can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide theoretical insights into the nature and strength of these non-covalent interactions. These theoretical studies can complement experimental data from X-ray crystallography to build a comprehensive understanding of the supramolecular chemistry of N-acylpiperazines.
The following table lists the key non-covalent interactions that could be expected in the crystal structure of this compound and their potential influence on its properties.
| Interaction Type | Potential Participating Groups | Expected Influence on Crystal Structure |
| C-H...O Hydrogen Bonds | C-H bonds of the ethyl and piperazine rings with the carbonyl oxygen | Formation of extended networks, influencing crystal packing and density. nih.gov |
| C-H...π Interactions | C-H bonds with the aromatic ring of the benzoyl group | Directional interactions that contribute to the overall packing arrangement. |
| π-π Stacking | Aromatic rings of the benzoyl groups | Face-to-face or offset stacking, leading to a more compact and stable crystal lattice. |
| van der Waals Forces | Alkyl groups and the overall molecular surface | Non-directional attractive forces that contribute to the overall cohesive energy of the crystal. |
Q & A
Q. What are the common synthetic routes for preparing 1-Ethyl-4-(4-methylbenzoyl)piperazine, and what key reaction conditions influence yield?
A widely used method involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example, N-(4-methoxyphenyl)piperazine can react with aroyl chlorides or benzoic acids in the presence of a dehydrating agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) . Key factors influencing yield include:
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for facilitating acylation.
- Catalyst/base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes acid byproducts, improving reaction efficiency.
- Temperature : Microwave-assisted synthesis (e.g., 50°C, 200 W) can reduce reaction time and improve regioselectivity .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves atomic positions, hydrogen bonding (e.g., C–H⋯O interactions), and stacking interactions (e.g., π-π stacking of aromatic rings). Disorder in substituents (e.g., aroyl groups) can be modeled with partial occupancies .
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent orientation. For example, the ethyl group’s protons show distinct splitting patterns in H NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies can resolve structural disorder in crystallographic studies of piperazine derivatives?
Disorder in aroyl or alkyl substituents (e.g., ethyl or methylbenzoyl groups) is common. Techniques include:
- Multi-site occupancy modeling : Split atomic positions with refined occupancy ratios (e.g., 94:6 for major/minor conformers) .
- Low-temperature data collection : Reduces thermal motion, improving electron density maps.
- DFT calculations : Compare experimental and computed bond lengths/angles to validate disorder models .
Q. How do substituents on the benzoyl group affect supramolecular assembly in 1-aroylpiperazine derivatives?
Substituents dictate intermolecular interactions:
- Electron-withdrawing groups (e.g., -Cl , -F ): Enhance hydrogen bonding (C–H⋯O) and stabilize chain/stacked assemblies.
- Electron-donating groups (e.g., -OCH ): Promote weaker interactions, leading to less ordered packing.
- Steric effects : Bulky groups (e.g., -I ) may disrupt stacking, favoring isolated dimers .
Q. What computational methods optimize synthetic routes for novel piperazine derivatives?
- Retrosynthetic analysis : Tools like PISTACHIO and Reaxys databases predict feasible precursors (e.g., benzoic acids, substituted piperazines) .
- Density Functional Theory (DFT) : Models transition states to evaluate reaction feasibility (e.g., acylation energy barriers) .
- Molecular docking : Screens substituent effects on biological targets (e.g., receptor binding affinity) .
Methodological Considerations
Q. How can reductive alkylation or deprotection steps modify piperazine derivatives?
- Reductive alkylation : Hydrogenation with Pd/C in acetone introduces alkyl groups (e.g., converting 4-(4-methoxyphenyl)piperazine to 1-isopropyl-4-(4-methoxyphenyl)piperazine ) .
- Deprotection : Hydrobromic acid (HBr) removes methyl protecting groups from methoxy substituents, yielding phenolic derivatives .
Q. What analytical techniques assess purity and stability of this compound?
- HPLC-MS : Quantifies impurities and degradation products (e.g., hydrolyzed aroyl groups).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres.
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic derivatives .
Q. How do reaction conditions influence regioselectivity in piperazine acylation?
- Microwave irradiation : Accelerates coupling (10–30 minutes vs. 24 hours conventionally) and reduces side reactions.
- Polar aprotic solvents : DMF enhances nucleophilicity of the piperazine nitrogen, favoring acylation at the 4-position .
Data Contradictions and Validation
- Hydrogen bonding vs. stacking : Some studies report dominant C–H⋯O interactions , while others emphasize π-π stacking in analogous compounds. Cross-validation with Hirshfeld surface analysis clarifies predominant forces.
- Biological activity discrepancies : Structural analogs show varying antimicrobial potency due to substituent electronic profiles. QSAR models correlate logP and Hammett constants with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
